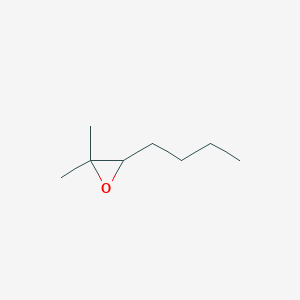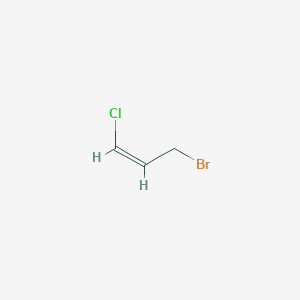
1-Propene, 3-bromo-1-chloro-, (1Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propene, 3-bromo-1-chloro-, (1Z)-, also known as (1Z)-1-Bromo-1-chloro-1-propene, is an organic compound with the molecular formula C₃H₄BrCl. This compound is characterized by the presence of both bromine and chlorine atoms attached to a propene backbone, with the double bond in the Z-configuration. It is a halogenated alkene, which makes it a valuable intermediate in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1-Propene, 3-bromo-1-chloro-, (1Z)- can be synthesized through several methods. One common approach involves the halogenation of propene. The reaction typically involves the addition of bromine and chlorine to propene under controlled conditions to ensure the formation of the desired Z-isomer. The reaction can be carried out in the presence of a catalyst, such as iron or aluminum chloride, to enhance the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of 1-Propene, 3-bromo-1-chloro-, (1Z)- often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of the compound on a commercial scale.
化学反応の分析
Types of Reactions
1-Propene, 3-bromo-1-chloro-, (1Z)- undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles, such as hydrogen halides, to form saturated compounds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in nucleophilic substitution reactions. The reactions are typically carried out in polar solvents, such as ethanol or dimethyl sulfoxide, at elevated temperatures.
Electrophilic Addition: Hydrogen halides (e.g., HBr, HCl) are used in electrophilic addition reactions. These reactions are often conducted at room temperature or slightly elevated temperatures.
Elimination: Strong bases, such as sodium ethoxide or potassium hydroxide, are used in elimination reactions. The reactions are usually performed in non-polar solvents, such as hexane or toluene, at high temperatures.
Major Products Formed
Substitution: The major products of nucleophilic substitution reactions are typically alcohols, amines, or ethers, depending on the nucleophile used.
Addition: The major products of electrophilic addition reactions are dihalogenated alkanes.
Elimination: The major products of elimination reactions are alkenes or alkynes, depending on the reaction conditions.
科学的研究の応用
1-Propene, 3-bromo-1-chloro-, (1Z)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is used in the study of enzyme-catalyzed halogenation reactions and the development of halogenated biomolecules.
Medicine: It serves as a precursor in the synthesis of halogenated drugs and diagnostic agents.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of 1-Propene, 3-bromo-1-chloro-, (1Z)- involves its reactivity as a halogenated alkene. The presence of both bromine and chlorine atoms makes the compound highly reactive towards nucleophiles and electrophiles. The double bond in the propene backbone allows for addition reactions, while the halogen atoms facilitate substitution and elimination reactions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1-Propene, 3-bromo-1-chloro-, (1Z)- can be compared with other similar compounds, such as:
1-Bromo-1-chloropropane: This compound has a similar structure but lacks the double bond, making it less reactive in addition reactions.
1-Bromo-2-chloropropene: This compound has a different halogenation pattern, which affects its reactivity and the types of reactions it undergoes.
1-Bromo-1-chloro-2-propene: This compound has the halogen atoms attached to different carbon atoms, resulting in different chemical properties and reactivity.
The uniqueness of 1-Propene, 3-bromo-1-chloro-, (1Z)- lies in its specific halogenation pattern and the presence of the double bond in the Z-configuration, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes.
特性
CAS番号 |
67546-49-0 |
|---|---|
分子式 |
C3H4BrCl |
分子量 |
155.42 g/mol |
IUPAC名 |
(Z)-3-bromo-1-chloroprop-1-ene |
InChI |
InChI=1S/C3H4BrCl/c4-2-1-3-5/h1,3H,2H2/b3-1- |
InChIキー |
AHUWMUAVZFJTOC-IWQZZHSRSA-N |
異性体SMILES |
C(/C=C\Cl)Br |
正規SMILES |
C(C=CCl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,2S)-2-Methylcyclohexyl]methanol](/img/structure/B14140296.png)
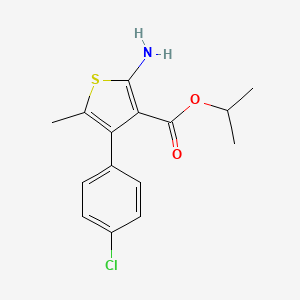

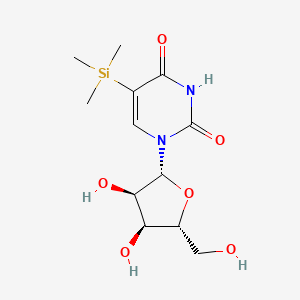
![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)
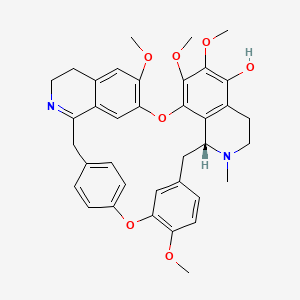
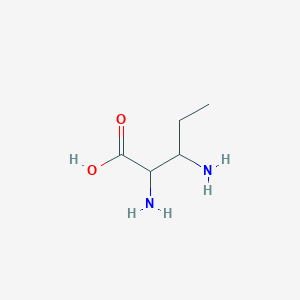
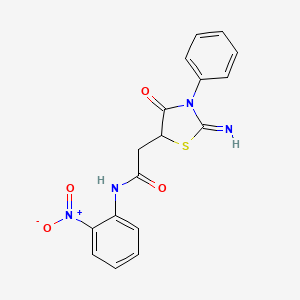
![{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid](/img/structure/B14140334.png)
![2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid](/img/structure/B14140340.png)
![1-Naphthalenesulfonic acid, 4-hydroxy-3-[(octadecylamino)carbonyl]-](/img/structure/B14140348.png)
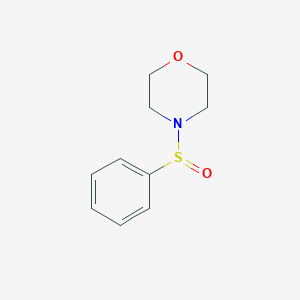
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B14140362.png)
